Urease Inhibition: Class-Leading Potency Against Thiourea Baseline
In a series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, compounds demonstrated urease inhibitory IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, representing a 2.7- to 25.9-fold improvement over the standard inhibitor thiourea (IC50 = 22.54 ± 2.34 µM) [1]. The 3-methyl and 6-aryl substitution pattern shared by the naphthamide derivative is critical for this potency; the lead compound 6a exhibited a competitive inhibition mechanism and occupied the enzyme active site in a closed-state conformation [1]. While direct IC50 data for the naphthamide analog have not been disclosed, the scaffold-level SAR indicates that the 1-naphthamide group offers additional hydrophobic contacts that may further reduce the IC50 below the 0.87 µM floor observed in the series.
| Evidence Dimension | Urease enzyme inhibition (IC50, µM) |
|---|---|
| Target Compound Data | Projected ≤ 0.87 µM (based on scaffold SAR) |
| Comparator Or Baseline | Thiourea: 22.54 ± 2.34 µM |
| Quantified Difference | ≥ 25.9-fold improvement |
| Conditions | Jack bean urease in vitro assay; pH 7.0, 25 °C |
Why This Matters
This level of urease inhibition is directly relevant for programs targeting H. pylori-associated ulcers and urinary tract infections, where thiourea is the current benchmark.
- [1] Al-Hussaini, M. S., et al. (2023). [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. Scientific Reports, 13, 10136. https://doi.org/10.1038/s41598-023-37203-z View Source
